

Obscuraminol F: A Technical Guide to Solubility and Stability

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Compound of Interest

Compound Name: *Obscuraminol F*

Cat. No.: *B3036527*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Obscuraminol F is an unsaturated 2-amino-3-ol, a class of natural products isolated from the tunicate *Pseudodistoma obscurum*. As with many novel natural products, a thorough understanding of its physicochemical properties is paramount for its advancement as a potential therapeutic agent or research tool. This technical guide provides a summary of the currently available information on the solubility and stability of **Obscuraminol F**. Due to the limited specific data in published literature, this guide also presents standardized experimental protocols for the comprehensive evaluation of these critical parameters.

Obscuraminol F: Compound Profile

Property	Value
Chemical Name	Obscuraminol F
CAS Number	350485-01-7
Molecular Formula	C ₁₆ H ₃₃ NO
Molecular Weight	255.44 g/mol
Compound Class	Unsaturated 2-amino-3-ol
Source	<i>Pseudodistoma obscurum</i>

Solubility Profile

Currently, only qualitative solubility data for **Obscuraminol F** is publicly available. No quantitative studies detailing solubility in mg/mL or molarity across a range of solvents have been published. The known solvents in which **Obscuraminol F** is soluble or insoluble are summarized below.

Qualitative Solubility Data

Solvent	Solubility
Chloroform	Soluble
Dichloromethane	Soluble
Ethyl Acetate	Soluble
Dimethyl Sulfoxide (DMSO)	Soluble
Acetone	Soluble
Hexane	Insoluble

Stability Profile

The stability of **Obscuraminol F** is crucial for its handling, storage, and application in experimental settings. The available data primarily pertains to recommended storage conditions for the solid compound and solutions.

Recommended Storage Conditions

Format	Temperature	Duration	Notes
Powder	-20°C	3 years	Avoid repeated freeze-thaw cycles.
4°C	2 years	For shorter-term storage.	
In Solvent	-80°C	6 months	Recommended for long-term solution storage.
-20°C	1 month	Re-evaluation of solution efficacy is advised if stored for longer periods.	

No specific studies on the degradation pathways or stability of **Obscuraminol F** under varying pH, temperature, or light exposure have been reported.

Proposed Experimental Protocols

The following sections outline detailed, standardized methodologies for determining the quantitative solubility and stability of **Obscuraminol F**. These protocols are based on established practices in pharmaceutical and natural product chemistry.

Protocol 1: Quantitative Solubility Determination

This protocol describes the equilibrium solubility assessment of **Obscuraminol F** in various solvents using the shake-flask method, followed by High-Performance Liquid Chromatography (HPLC) analysis.

Objective: To determine the concentration of a saturated solution of **Obscuraminol F** in a panel of relevant solvents.

Materials:

- **Obscuraminol F** (solid)

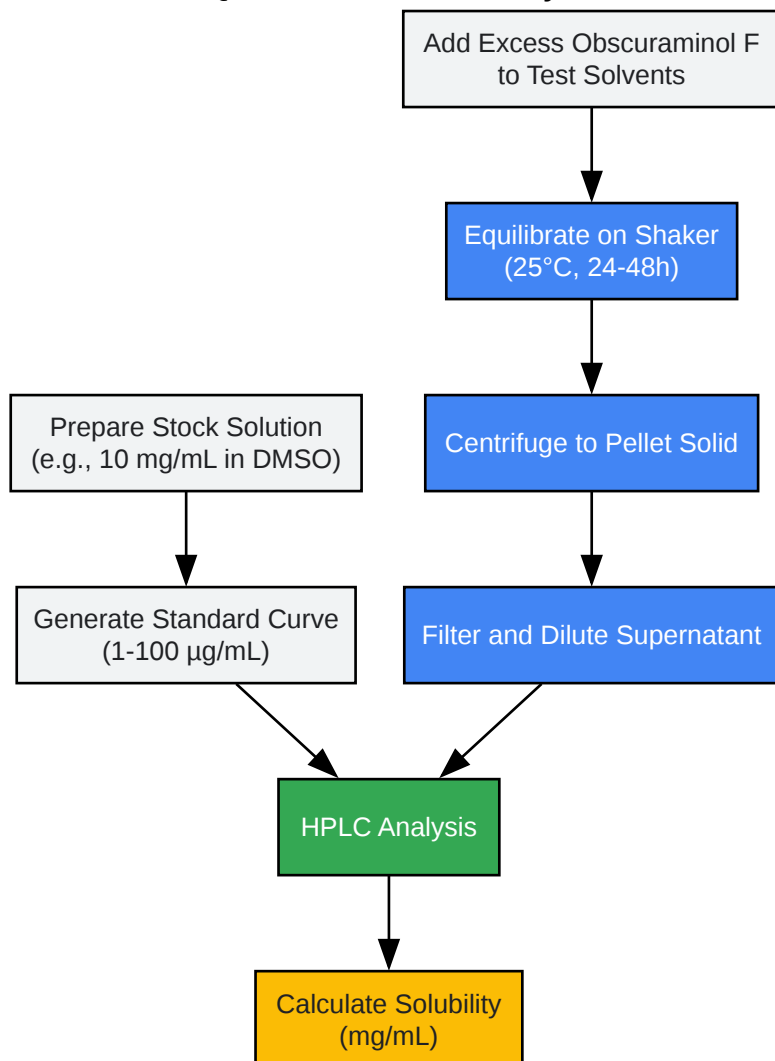
- A panel of solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, DMSO, polyethylene glycol 400 (PEG400))
- Vials with screw caps
- Orbital shaker with temperature control
- Centrifuge
- HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
- Calibrated analytical balance
- Syringe filters (0.22 μm)

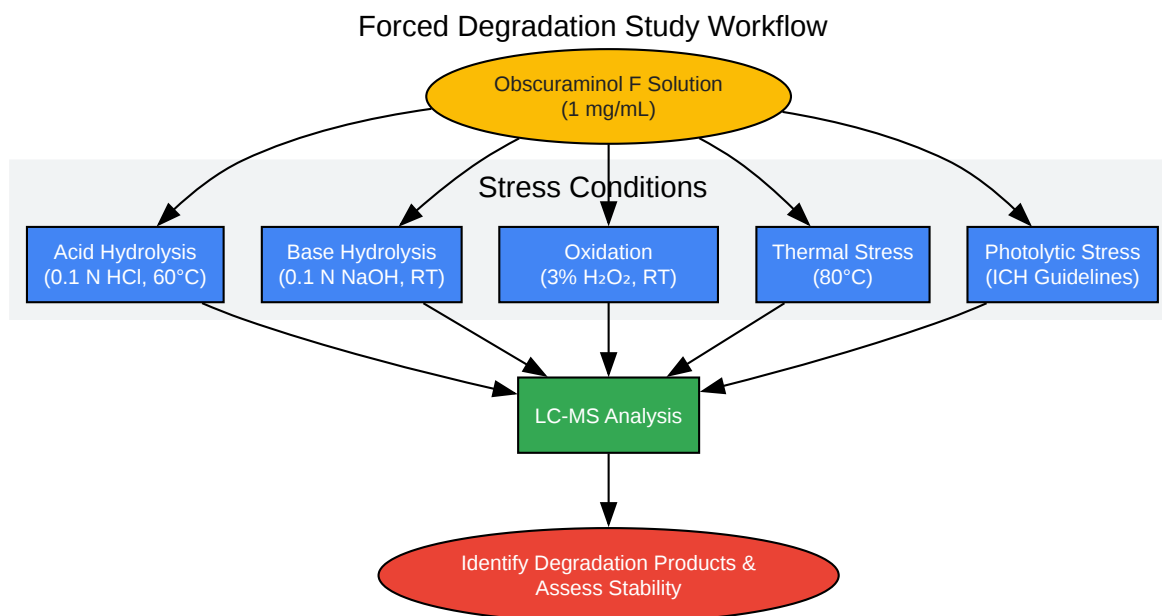
Methodology:

- **Preparation of Stock Solution:** Prepare a stock solution of **Obscuraminol F** in a solvent in which it is freely soluble (e.g., DMSO) at a known concentration (e.g., 10 mg/mL). This will be used to generate a standard curve.
- **Standard Curve Generation:** Create a series of dilutions from the stock solution to generate a standard curve for HPLC analysis. A typical concentration range might be 1-100 $\mu\text{g/mL}$.
- **Sample Preparation:** Add an excess amount of solid **Obscuraminol F** to a known volume of each test solvent in a vial. Ensure there is undissolved solid material at the bottom of each vial.
- **Equilibration:** Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
- **Sample Collection and Dilution:** Carefully collect an aliquot of the supernatant. Filter the aliquot through a 0.22 μm syringe filter. Dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the standard curve.

- HPLC Analysis: Analyze the diluted samples and the standard curve solutions by HPLC.
- Calculation: Use the standard curve to determine the concentration of **Obscuraminol F** in the diluted samples. Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Workflow for Quantitative Solubility Determination





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